molecular formula C8H10Cl2N2O B1401218 (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride CAS No. 374629-84-2

(R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride

Cat. No.: B1401218
CAS No.: 374629-84-2
M. Wt: 221.08 g/mol
InChI Key: DHODHNZHTVMUJR-UHFFFAOYSA-N
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Description

®-2-amino-2-(2-chlorophenyl)acetamide hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an amino group, a chlorophenyl group, and an acetamide moiety. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-chlorophenyl)acetamide hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by the resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or chiral resolution agents can also be employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-2-(2-chlorophenyl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery .

Medicine

Its ability to modulate specific pathways in the body makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-N-(2-propynyl)acetamide
  • 2-Chloro-N-(4-chlorophenethyl)acetamide
  • 2-Chloro-N-(3-ethylphenyl)acetamide

Uniqueness

®-2-amino-2-(2-chlorophenyl)acetamide hydrochloride is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This uniqueness allows it to interact with biological targets in a stereospecific manner, providing advantages in both research and therapeutic applications.

Properties

IUPAC Name

2-amino-2-(2-chlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODHNZHTVMUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374629-84-2
Record name (R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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